![molecular formula C22H18BrN3O6 B11544634 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11544634.png)
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate is a complex organic compound that features a furan ring, a methoxyphenyl group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of the furan ring and the methoxyphenyl group. The furan ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
The final step involves the coupling of the furan ring with the methoxyphenyl group and the bromobenzoate moiety. This can be achieved through a series of condensation reactions under controlled conditions, such as the use of a base like triethylamine and a catalyst like palladium .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imine group can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furan-containing compounds.
Medicine: Its structural features suggest potential as a pharmacophore for drug development.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The furan ring and the imine group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various organic syntheses.
Acetylacetone: Another keto compound, often used as a ligand in coordination chemistry.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters.
Uniqueness
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate is unique due to its combination of a furan ring, an imine group, and a bromobenzoate moiety. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C22H18BrN3O6 |
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Molecular Weight |
500.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H18BrN3O6/c1-30-19-11-14(4-9-17(19)32-22(29)15-5-7-16(23)8-6-15)12-25-26-20(27)13-24-21(28)18-3-2-10-31-18/h2-12H,13H2,1H3,(H,24,28)(H,26,27)/b25-12+ |
InChI Key |
REMOBJFWIFJQLR-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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